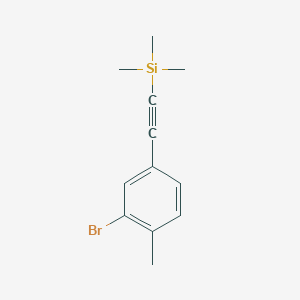
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane” is a chemical compound with the CAS Number: 2255372-98-4 . It has a molecular weight of 267.24 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is ( (3-bromo-4-methylphenyl)ethynyl)trimethylsilane . The InChI code for this compound is 1S/C12H15BrSi/c1-10-5-6-11 (9-12 (10)13)7-8-14 (2,3)4/h5-6,9H,1-4H3 .Physical And Chemical Properties Analysis
The physical form of “2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane” is liquid . It is stored at a temperature of 4°C .Scientific Research Applications
Protection in Synthesis
Organosilicon compounds, such as trimethylsilyl-protected ethynyl groups, are used in synthetic chemistry for the protection of reactive sites during complex synthetic sequences. For instance, Eaborn, Thompson, and Walton (1967) demonstrated the use of the trimethylsilyl group to protect a terminal ethynyl group in Grignard syntheses, highlighting its application in forming Grignard reagents and subsequent transformation into carboxylic acids and other derivatives through controlled reactions Eaborn, Thompson, & Walton, 1967.
Synthetic Equivalents
Organosilicon reagents can serve as synthetic equivalents for more complex structures. Hosomi et al. (1990) illustrated the use of 2-trimethylsilylethyl-1,3-butadiene as a synthetic equivalent to parent cross-conjugated hexatrienes through Diels-Alder reactions, showcasing the versatility of organosilicon compounds in synthesizing complex organic structures Hosomi et al., 1990.
Dielectric Materials
Trimethylsilane derivatives are utilized in the production of dielectric materials for electronic applications. Loboda (1999) discussed the use of trimethylsilane for depositing dielectric thin films in semiconductor manufacturing, indicating the importance of organosilicon compounds in the electronics industry Loboda, 1999.
Crosslinking Polymers
Organosilicon compounds are instrumental in the crosslinking of polymers to enhance their properties. Rao et al. (2005) detailed the hydrosilylation polymerization of dihydrosilanes with diyne/triyne systems, leading to the formation of crosslinked silylene-divinylene polymers, demonstrating the role of organosilicon compounds in creating materials with improved thermal stability and optical properties Rao et al., 2005.
Photonic Properties
The incorporation of organosilicon structures in polymers can significantly influence their photonic properties. Lu et al. (2011) investigated the regioselective alkyne polyhydrosilylation of various ethynyl compounds, leading to poly(silylenevinylene)s with high molecular weights and unique emission properties, useful in developing sensitive chemosensors and optoelectronic devices Lu et al., 2011.
properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCLFVHMAIFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2955243.png)
![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)
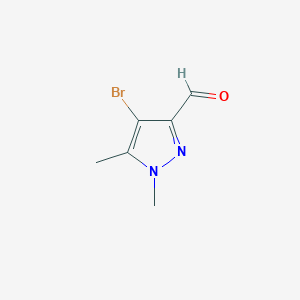
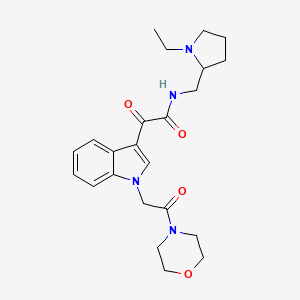
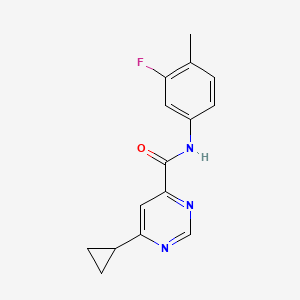
![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955252.png)
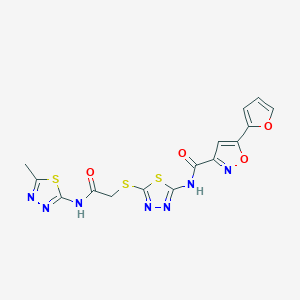
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2955254.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2955258.png)
![4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2955259.png)
![1-[5-(3-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2955260.png)
![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2955261.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955263.png)
